molecular formula C25H25N3O5 B250914 ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE

Cat. No.: B250914
M. Wt: 447.5 g/mol
InChI Key: RESXEJDJNAZXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE is a complex organic compound that features a combination of benzoyl, piperazine, furan, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-benzoylpiperazine and furan-2-carbonyl chloride. These intermediates are then reacted with ethyl 3-aminobenzoate under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-benzylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate
  • Ethyl 4-(4-phenylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE is unique due to the specific combination of functional groups and the resulting structural properties

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C25H25N3O5/c1-2-32-25(31)19-10-11-21(20(17-19)26-23(29)22-9-6-16-33-22)27-12-14-28(15-13-27)24(30)18-7-4-3-5-8-18/h3-11,16-17H,2,12-15H2,1H3,(H,26,29)

InChI Key

RESXEJDJNAZXQJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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